Dual DNMT/HDAC Enzymatic Inhibition: Single-Molecule Polypharmacology vs. Single-Target Agents SGI-1027 and Vorinostat
DNMT/HDAC-IN-1 (Compound 15a) is the only molecule among the three comparators that simultaneously inhibits both DNMT and HDAC enzyme families [1]. Against HDAC isoforms, 15a achieves IC50 values of 57 nM (HDAC1) and 17 nM (HDAC6) [1], placing its HDAC6 potency within ~5-fold of the clinical HDAC inhibitor Vorinostat (HDAC1 IC50 ≈ 10 nM, HDAC6 IC50 < 86 nM) . For DNMT1, 15a produces 69.88 ± 1.97% inhibition at 100 µM, representing a marked improvement over the parent scaffold NSC-319745 [1]. By contrast, SGI-1027 achieves DNMT1 IC50 = 6 µM (hemimethylated DNA substrate) but has no measurable HDAC inhibitory activity , while Vorinostat potently inhibits HDACs but shows no DNMT inhibition . This means 15a delivers both enzymatic activities in a single addition to assay wells, eliminating the need for combinatorial dosing optimisation [1].
| Evidence Dimension | Enzymatic inhibitory potency (HDAC1, HDAC6, DNMT1) |
|---|---|
| Target Compound Data | HDAC1 IC50 = 57 nM; HDAC6 IC50 = 17 nM; DNMT1 % inhibition at 100 µM = 69.88 ± 1.97% |
| Comparator Or Baseline | SGI-1027: DNMT1 IC50 = 6 µM (hemimethylated DNA), no HDAC inhibition. Vorinostat: HDAC1 IC50 ≈ 10 nM, HDAC6 IC50 < 86 nM, no DNMT inhibition |
| Quantified Difference | 15a is the only single chemical entity among the three that inhibits both DNMT and HDAC; HDAC6 potency (17 nM) is within ~5-fold of clinical HDAC inhibitor Vorinostat |
| Conditions | Cell-free recombinant enzyme assays. HDAC: fluorogenic substrate. DNMT1: radioactive methyl transfer assay with hemimethylated DNA or % inhibition at fixed 100 µM concentration (Yuan et al., 2017) |
Why This Matters
Procurement of a single dual inhibitor eliminates the need for two separate compounds and combinatorial ratio optimisation, reducing experimental complexity and inter-lot variability in epigenetic studies.
- [1] Yuan Z, Sun Q, Li D, et al. Design, synthesis and anticancer potential of NSC-319745 hydroxamic acid derivatives as DNMT and HDAC inhibitors. Eur J Med Chem. 2017;134:281-292. doi:10.1016/j.ejmech.2017.04.017 View Source
